molecular formula C23H22ClNO3 B4723630 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide

Cat. No. B4723630
M. Wt: 395.9 g/mol
InChI Key: BYRBCSJQCAUYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied for its potential applications in scientific research. In

Scientific Research Applications

4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide can have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may have low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(benzyloxy)-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide. One area of research is in the development of more efficient synthesis methods for this compound. Another area of research is in the development of novel therapeutic applications for this compound, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-ethoxy-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-3-27-22-14-18(23(26)25-20-11-7-10-19(24)16(20)2)12-13-21(22)28-15-17-8-5-4-6-9-17/h4-14H,3,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRBCSJQCAUYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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